MEI4 is primarily studied in the context of yeast, where it was first identified as a gene required for meiotic recombination and viable spore production. The gene product has been shown to interact with other proteins involved in meiotic processes, such as REC114 and IHO1, forming complexes that regulate DNA double-strand breaks during meiosis . MEI4 belongs to a class of proteins that are specifically expressed during meiosis, distinguishing it from other proteins that function throughout the cell cycle.
The synthesis of MEI4 protein involves transcription from its gene followed by translation into a polypeptide chain. The coding region for MEI4 is approximately 450 amino acids long and includes regulatory elements that ensure its expression is confined to meiotic stages. Techniques such as quantitative polymerase chain reaction (qPCR) and ribosome profiling are commonly used to analyze the expression levels and translation efficiency of MEI4 mRNA during different developmental stages .
The synthesis process can be influenced by various factors including nutrient availability and mating-type heterozygosity in yeast, which are critical for the transcriptional regulation of MEI4 . Furthermore, ribosome profiling provides insights into the translation dynamics of MEI4, allowing researchers to quantify initiation and elongation rates during protein synthesis .
MEI4 is involved in several biochemical reactions during meiosis, primarily related to the formation of double-strand breaks in DNA. These reactions are catalyzed by the Spo11 protein, which initiates the process by creating breaks in the DNA strands. MEI4 interacts with other proteins such as REC114 to form a complex that stabilizes these breaks and facilitates subsequent repair processes .
The functional dynamics of MEI4 also include its role in chromosomal synapsis, where it helps align homologous chromosomes for recombination. Mutations or deletions in the MEI4 gene can lead to defects in these critical reactions, resulting in impaired meiosis and reduced fertility .
MEI4 operates primarily through its role as a transcription factor. It binds to specific promoter regions of target genes involved in meiotic processes, influencing their expression. For instance, it has been shown to bind to the promoter of the SPO6 gene, which is essential for meiotic progression .
The mechanism involves several steps:
Data from various studies indicate that proper functioning of MEI4 is vital for successful meiotic progression and genetic diversity .
MEI4 protein exhibits properties typical of eukaryotic transcription factors:
These properties are essential for its function within the cellular environment during meiosis.
Research on MEI4 has significant implications for understanding reproductive biology and genetic diversity. Its study can contribute to:
Meiosis is a specialized cell division essential for sexual reproduction, generating haploid gametes from diploid germ cells. A cornerstone of this process is homologous recombination, initiated by programmed DNA double-strand breaks (DSBs). These breaks are catalyzed by the SPO11 topoisomerase-like complex, which introduces DSBs during the leptotene stage of meiotic prophase I [1] [8]. DSB formation occurs on chromosome axes, proteinaceous structures that anchor chromatin loops and coordinate meiotic events. The repair of DSBs via homologous recombination ensures physical connections (chiasmata) between homologous chromosomes, enabling their accurate segregation [1] [4].
MEI4 is a meiosis-specific protein critical for DSB formation. It localizes to discrete foci on chromosome axes before DSB formation, independent of SPO11 activity. Studies in mice reveal that MEI4 foci appear as early as spermatogonia and preleptotene stages, indicating its role in pre-DSB machinery assembly. The quantitative correlation between MEI4 axis association and DSB frequency suggests that MEI4 acts as a limiting factor for break formation [1] [10].
Table 1: Key Proteins in Meiotic DSB Formation
Protein | Function | Dependency |
---|---|---|
SPO11 | Catalytic subunit for DSB formation | Dependent on MEI4/REC114 |
MEI4 | DSB machinery assembly on axes | Dependent on HORMAD1, REC8 |
REC114 | Complex formation with MEI4 | Dependent on MEI4, IHO1 |
HORMAD1 | Chromosome axis component; recruits MEI4 | Independent of DSB factors |
IHO1 (Mer2 ortholog) | Bridges DSB machinery and axis components | Required for MEI4/REC114 localization |
MEI4 is evolutionarily conserved across eukaryotes, though its sequence divergence complicates identification. Bioinformatics analyses reveal conserved short signature motifs (SSMs) in MEI4 orthologs, particularly in the N- and C-terminal regions. These motifs form α-helical or coiled-coil structures essential for protein-protein interactions [2] [5]. Examples include:
Notably, some species (e.g., Drosophila melanogaster, Caenorhabditis elegans, and Neurospora crassa) lack identifiable MEI4 and REC114 orthologs, suggesting lineage-specific adaptations in DSB formation mechanisms. These organisms may employ alternative pathways involving divergent proteins like Mei-P22 in Drosophila [2] [5] [9].
Table 2: Evolutionary Conservation of MEI4 Orthologs
Species | Ortholog | Key Features | Function |
---|---|---|---|
S. cerevisiae | Mei4 | 407 aa; 6 SSMs; interacts with Rec114 | Essential for DSB formation |
S. pombe | Rec24 | 350 aa; low sequence similarity | Required for recombination initiation |
Mus musculus | MEI4 | Axis-associated foci; interacts with REC114/IHO1 | Critical for DSB machinery assembly |
A. thaliana | PRD2 | SSM conservation; plant-specific adaptations | Partial functional redundancy |
D. melanogaster | Absent | — | Mei-P22-dependent mechanism |
MEI4 orchestrates DSB formation through spatial regulation and complex assembly:
Structural and Complex Formation
Regulation and Checkpoints
Functional Synergy with Auxiliary Factors
Table 3: MEI4-Associated Complexes and Functions
Complex/Component | Composition | Role in DSB Machinery |
---|---|---|
Rec114-MEI4 Core | REC114 dimer + MEI4 | DNA binding; condensate nucleation |
RMM Complex | REC114-MEI4-IHO1 | Axis tethering; DSB hotspot specification |
IHO1-HORMAD1 | IHO1 tetramer + HORMAD1 | Axial seeding platform for RMM recruitment |
ANKRD31 Modulator | ANKRD31 + RMM | Enhances cluster growth in PAR regions |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7